molecular formula C19H16N4O2S B2599298 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105248-11-0

6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2599298
CAS No.: 1105248-11-0
M. Wt: 364.42
InChI Key: KUWMJEROMZHTBY-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, substituted with a dimethylphenyl group and a thiophenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Synthesis of the Thiophenyl-Oxadiazole Moiety: This can be synthesized through the reaction of thiophene derivatives with nitrile oxides or other suitable reagents.

    Coupling Reactions: The final step involves coupling the synthesized moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the dimethylphenyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Biochemical Research: Used as a probe or inhibitor in enzymatic studies.

Industry

    Chemical Industry: Utilized in the synthesis of advanced materials or specialty chemicals.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific application. For instance, in a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethylphenyl)-2,3-dihydropyridazin-3-one: Lacks the thiophenyl-oxadiazole moiety.

    2-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the dimethylphenyl group.

Uniqueness

The unique combination of the dimethylphenyl group and the thiophenyl-oxadiazole moiety in 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-6-14(10-13(12)2)15-7-8-18(24)23(21-15)11-17-20-19(22-25-17)16-4-3-9-26-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMJEROMZHTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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